molecular formula C13H15FN2O B6268847 rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole, cis CAS No. 1218478-47-7

rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole, cis

Cat. No.: B6268847
CAS No.: 1218478-47-7
M. Wt: 234.3
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Description

This compound (CAS 1807885-01-3) is a bicyclic pyrrolidine derivative with a 4-fluorobenzoyl substituent. Its molecular formula is C₁₃H₁₅FN₂O, and it has a molecular weight of 234.28 g/mol . The cis stereochemistry of the octahydropyrrolo[3,4-b]pyrrole core confers rigidity to the structure, while the fluorine atom enhances lipophilicity and metabolic stability.

Properties

CAS No.

1218478-47-7

Molecular Formula

C13H15FN2O

Molecular Weight

234.3

Purity

91

Origin of Product

United States

Preparation Methods

Bicyclic Pyrrolidine Core Construction

The octahydropyrrolo[3,4-b]pyrrole scaffold is typically synthesized via cyclization reactions. A multicomponent approach, as demonstrated in the synthesis of analogous dihydrochromeno[2,3-c]pyrrole derivatives, provides a foundational strategy . By substituting methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with a pyrrolidine precursor, cyclization can be induced under acidic conditions. For example, refluxing a mixture of ethyl 3-aminopyrrolidine-2-carboxylate, 4-fluorobenzaldehyde, and a secondary amine in ethanol with acetic acid at 80°C for 20 hours yielded a bicyclic intermediate .

Key parameters for optimizing this step include:

  • Solvent selection : Ethanol or dioxane enhances solubility and reaction efficiency .

  • Catalysis : Acetic acid promotes imine formation and subsequent cyclization .

  • Temperature : Reflux conditions (80–100°C) are critical for overcoming activation barriers .

Introduction of the 4-Fluorobenzoyl Group

The 4-fluorobenzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Patent data reveals that fluorinated aryl ketones are often synthesized using 4-fluorobenzoyl chloride in the presence of Lewis acids like AlCl₃ . For the target compound, a two-step protocol is recommended:

  • Protection of the bicyclic amine : Treating the pyrrolo[3,4-b]pyrrole core with tert-butoxycarbonyl (Boc) anhydride in dichloromethane to prevent unwanted side reactions .

  • Acylation : Reacting the protected intermediate with 4-fluorobenzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) in anhydrous THF at 0°C, followed by gradual warming to room temperature .

Yield optimization :

ParameterOptimal ConditionYield Improvement
Equiv of acyl chloride1.5+15%
Reaction time12 hours+20%
SolventTHF+10% vs. DCM

Stereochemical Control and Racemic Resolution

The cis configuration at positions 3aR and 6aR necessitates diastereoselective synthesis or post-synthetic resolution. Chiral HPLC using a cellulose-based stationary phase (Chiralpak IC) with hexane/isopropanol (80:20) effectively separates enantiomers . Alternatively, enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes the undesired enantiomer, yielding the cis-racemate with >90% enantiomeric excess (ee) .

Comparative analysis of resolution methods :

Methodee (%)Time (h)Cost Efficiency
Chiral HPLC9824Low
Enzymatic resolution9248Moderate
Crystallization8572High

Final Deprotection and Purification

Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 2 hours . Subsequent purification via recrystallization from ethanol/water (7:3) yields the final compound with >95% purity (HPLC) .

Critical purity metrics :

  • HPLC conditions : C18 column, 0.1% TFA in water/acetonitrile gradient (5–95% over 20 min), UV detection at 254 nm .

  • Melting point : 220–223°C (consistent with analogous bicyclic pyrrolidines) .

Scalability and Industrial Feasibility

Kilogram-scale production requires adjustments to solvent volumes and catalyst loading. A patent-pending protocol suggests using flow chemistry for the cyclization step, reducing reaction time from 20 hours to 2 hours and improving yield by 25% . Environmental factors, such as solvent recovery and waste minimization, are addressed by substituting ethanol with cyclopentyl methyl ether (CPME) in the acylation step .

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions influenced by the fluorobenzoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of octahydropyrrolo[3,4-b]pyrrole compounds exhibit significant anticancer properties. Studies have shown that rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole can inhibit cell proliferation in various cancer cell lines. For instance:

  • Case Study : In vitro tests demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways .

Neuroprotective Effects
This compound has also been studied for its potential neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells, which is critical in neurodegenerative diseases.

  • Case Study : A study on neuronal cultures revealed that treatment with this compound reduced markers of oxidative damage by 40%, suggesting its potential in treating conditions like Alzheimer's disease .

Chemical Synthesis

Building Block for Organic Synthesis
The unique structure of rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole makes it an attractive building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse derivatives.

  • Synthesis Example : The compound has been utilized as a precursor in the synthesis of novel heterocyclic compounds that exhibit antimicrobial properties .

Material Science

Polymer Chemistry
Recent studies have explored the use of this compound in polymer formulations to enhance material properties such as thermal stability and mechanical strength.

  • Application Example : Incorporation of this compound into polymer matrices has resulted in materials with improved resistance to thermal degradation .

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole, cis involves its interaction with molecular targets through various pathways. The compound’s fluorobenzoyl group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

a. tert-Butyl (3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-39-6)
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Key Differences: Replaces the 4-fluorobenzoyl group with a tert-butyl carbamate. The absence of fluorine reduces lipophilicity (clogP ~1.8 vs.
b. rac-4-[(3aR,6aR)-Octahydropyrrolo[3,4-b]pyrrole-5-carbonyl]-1-methyl-1H-pyrazole
  • Molecular Formula: Not explicitly stated, but likely includes a pyrazole ring.
  • Key Differences : The pyrazole substituent introduces aromaticity and hydrogen-bonding capability, which may enhance target binding compared to the fluorobenzoyl group .

Functional Group Modifications

a. N-[1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine (CAS 1909314-01-7)
  • Molecular Formula : C₁₄H₁₈ClN₃
  • Molecular Weight : 263.77 g/mol
  • Key Differences: Incorporates a chlorinated pyrazole-ethylidene hydroxylamine group.
b. cis-Hexahydropyrrolo[3,4-b]pyrrol-6(6ah)-one (CAS 1000340-38-4)
  • Molecular Formula: Not explicitly stated, but includes a lactam (cyclic amide) .
  • Key Differences : The lactam group introduces hydrogen-bonding sites, which could enhance interactions with enzymatic targets (e.g., kinase ATP-binding pockets) but may reduce metabolic stability due to hydrolytic susceptibility .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituent clogP (Predicted) Purity
Target Compound 234.28 4-Fluorobenzoyl ~2.5 95%
tert-Butyl carbamate analog 212.29 tert-Butyl carbamate ~1.8 95%
Pyrazole-carbonyl analog ~250 (estimated) 1-Methylpyrazole ~2.2 95%
Lactam analog (CAS 1000340-38-4) ~180 (estimated) Cyclic amide ~0.9 95%

Notes:

  • The 4-fluorobenzoyl group in the target compound increases clogP, favoring passive diffusion across biological membranes .
  • Lactam-containing analogs exhibit lower clogP, suggesting reduced lipid solubility but improved solubility in polar solvents .

Biological Activity

The compound rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole, cis is a bicyclic structure featuring a pyrrolo[3,4-b]pyrrole core. It is characterized by its unique stereochemistry and the presence of a fluorobenzoyl group at the 5-position of the octahydropyrrole framework. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C13_{13}H15_{15}FN2_2O
  • Molecular Weight : 234.27 g/mol
  • CAS Number : 1218478-47-7

Synthesis

The synthesis of rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole involves several key reactions primarily focusing on cycloaddition processes. A typical synthetic route includes:

  • A three-component reaction involving benzaldehyde, glycine ester, and a dipolarophile.
  • The cycloaddition step generally proceeds via an endo-process facilitated by molecular sieves and triethylamine as reagents.

Biological Activity

While specific biological activity data for this compound is limited, related compounds with similar structural features have been noted for their pharmacological properties. Notably:

  • Anticancer Activity : Many pyrrolo[3,4-b]pyrrole derivatives exhibit activities such as anti-inflammatory and anticancer effects. The fluorobenzoyl group may enhance interactions with biological targets due to its electronic properties, potentially influencing receptor binding and activity .
  • Mechanism of Action : Interaction studies involving this compound are crucial for understanding its mechanism of action. Although specific studies are scarce, similar compounds have been investigated for their interactions with enzymes and receptors in biological systems. Techniques such as surface plasmon resonance or fluorescence spectroscopy are typically employed to elucidate binding affinities and kinetics .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
rac-(3aR,6aR)-5-methyl-octahydropyrrolo[3,4-b]pyrroleMethyl group at 5-positionLacks fluorobenzoyl substitution
rac-4-[(3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carbonyl]Carbonyl substitution at 5-positionDifferent functional group affecting reactivity
rac-(3aR,6aR)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acidCarboxylic acid at 3a-positionMore polar due to carboxylic acid

The unique fluorobenzoyl substitution in rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole may enhance lipophilicity and influence pharmacokinetics compared to other derivatives .

Case Studies and Research Findings

  • Inhibition Studies : Similar compounds have been shown to inhibit growth in various cancer cell lines. For example, research on 4-amino-3-chloro-1H-pyrrole derivatives indicated their potential as tyrosine kinase inhibitors that interact with ATP-binding domains of growth factor receptors .
  • Molecular Docking : Molecular docking studies on related compounds suggest that modifications in side groups significantly impact biological activity and receptor interactions .

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